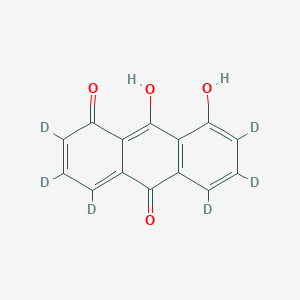
Danthron-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Danthron-d6 typically involves the deuteration of danthron. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Danthron-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield hydroquinones and other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups or the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced anthraquinones.
Substitution: Substituted anthraquinones with various functional groups.
Aplicaciones Científicas De Investigación
Danthron-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.
Biology: Investigated for its potential antiangiogenic and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Danthron-d6 exerts its effects through various molecular targets and pathways:
Antiangiogenic Activity: Inhibits key functions of activated endothelial cells, including proliferation and tube formation.
AMP-Activated Protein Kinase (AMPK) Activation: Regulates lipid and glucose metabolism by promoting the phosphorylation of AMPK and acetyl-CoA carboxylase (ACC).
Antioxidant Properties: Reduces intracellular reactive oxygen species (ROS) production and increases intracellular sulfhydryl groups.
Comparación Con Compuestos Similares
Danthron-d6 is compared with other similar compounds such as:
Danthron: The non-deuterated form of this compound, used primarily as a laxative and in palliative care.
Emodin: Another anthraquinone derivative with similar antiangiogenic and antitumor properties.
Aloe-Emodin: Known for its laxative and potential anticancer effects.
This compound stands out due to its deuterated nature, which makes it particularly useful in tracer studies and kinetic analyses.
Propiedades
Fórmula molecular |
C14H8O4 |
|---|---|
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
2,3,4,5,6,7-hexadeuterio-8,9-dihydroxyanthracene-1,10-dione |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15,18H/i1D,2D,3D,4D,5D,6D |
Clave InChI |
FPNBCZGLFLEZSK-MZWXYZOWSA-N |
SMILES isomérico |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=C3C(=C(C(=C(C3=O)[2H])[2H])[2H])C2=O)O)[2H] |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=C3C(=O)C=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


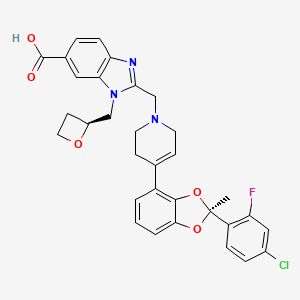

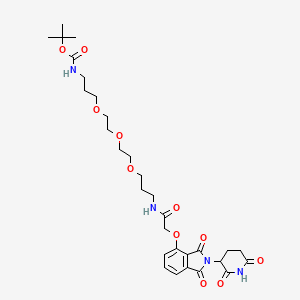
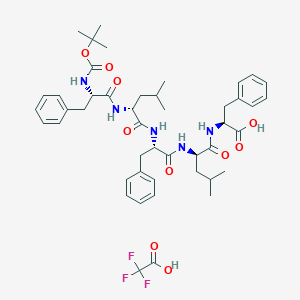

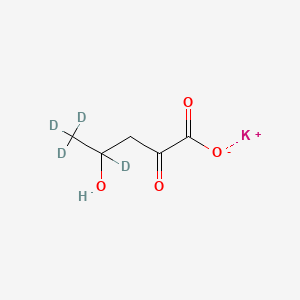
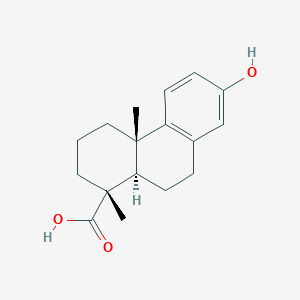
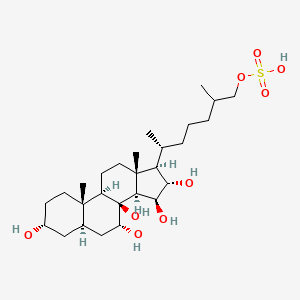

![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
